molecular formula C10H6Br2 B1584627 2,6-Dibromonaphthalene CAS No. 13720-06-4

2,6-Dibromonaphthalene

Cat. No. B1584627
CAS RN: 13720-06-4
M. Wt: 285.96 g/mol
InChI Key: PJZDEYKZSZWFPX-UHFFFAOYSA-N
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Description

2,6-Dibromonaphthalene is a double brominated naphthalene intermediate used for the preparation of semiconducting molecules in applications of thin-film transistors, cathode interfacial material, and non-fullerene acceptors for organic photovoltaics (OPVs), and hole-transporting hosts for organic light-emitting diodes (OLEDs) . It is also used as a building block for constructing small semiconducting molecules or polymers .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be synthesized directly through the Suzuki coupling reaction between this compound and boric acid intermediate . It can also react with hexylmagnesium bromide to form 2,6-Dihexyl-naphthalene .


Molecular Structure Analysis

The bond length between the C1–C2 and C10–C13 atoms in the 2,6–DBrN molecule was calculated as follows: cc-pVDZ 1.377A, cc-pVTZ 1.368A, 6–31G(d,p) 1.374A, 6–311G(d,p) 1.371A .


Chemical Reactions Analysis

This compound is used as a building block in the synthesis of various naphthalene derivatives. For example, it is used in the synthesis of 2,6-di(1H-inden-2-yl) naphthalene (DIN), 2,6-di((E)-styry)naphthalene (DSN), and 2,6-bis(phenylthyny)naphthalene (DPEN) .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . Its molecular formula is C10H6Br2, and its molecular weight is 285.97 g/mol .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Optical Properties : 2,6-Dibromonaphthalene has been utilized in the synthesis of core-tetrasubstituted naphthalene diimides (NDIs). Röger and Würthner (2007) synthesized tetrabromo-substituted NDIs, starting from 2,3,6,7-tetrabromonaphthalene dianhydride, a compound related to this compound. These NDIs were further modified to produce chromophores with varied optical and electrochemical properties, demonstrating this compound's potential in developing light-absorbing materials (Röger & Würthner, 2007).

Analytical Chemistry

  • Spectrofluorimetric Reagent for Selenium Detection : Johansson et al. (1995) explored the use of 2,3-Diamino-1,4-dibromonaphthalene, a derivative of this compound, as a reagent for the spectrofluorimetric determination of selenium in biological materials. This compound shows better stability and sensitivity compared to other reagents, highlighting the significance of dibromonaphthalene derivatives in analytical chemistry (Johansson, Andersson, & Olin, 1995).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of various dibromonaphthalene compounds, including 1,5-dibromonaphthalene and 1,8-dibromonaphthalene, has been extensively studied. Haltiwanger et al. (1984) determined the crystal structure of these compounds, contributing to our understanding of molecular interactions and structural properties in solid-state chemistry (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).

Molecular Dynamics and Exciton Behavior

  • Triplet Exciton Behavior in Crystals : The behavior of triplet excitons in 1,4-dibromonaphthalene crystals has been a subject of interest. Research by Vankan and Veeman (1982) on the phosphorescent behavior of these crystals at low temperatures provides insights into excitonic emission and the influence of crystal imperfections. Such studies contribute to the understanding of molecular dynamics in organic crystals (Vankan & Veeman, 1982).

Molecular Electronics

  • Electrochemical Properties in Polymer Science : this compound derivatives have been used in synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s with self-assembled ordered structures in solid state. Yamaguchi and Yamauchi (2015) studied these oligomers' UV-Vis, photoluminescence, and electrochemical properties, highlighting their potential in molecular electronics and materials science (Yamaguchi & Yamauchi, 2015).

Environmental and Biological Detection

  • Detection of Heavy Metals : Aggrwal et al. (2021) discussed the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, leading to compounds that can selectively detect Hg and Ni ions. This application demonstrates the potential of this compound derivatives in environmental and biological detection systems (Aggrwal et al., 2021).

Mechanism of Action

Target of Action

It is known that 2,6-dibromonaphthalene is used as a building block for constructing small semiconducting molecules or polymers . These molecules or polymers can interact with various targets depending on their final structure and function.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific interactions of this compound with its targets would depend on the final structure of the synthesized molecule or polymer.

Biochemical Pathways

As a precursor in the synthesis of semiconducting molecules or polymers, this compound could potentially influence a variety of biochemical pathways depending on the final structure and function of the synthesized molecule or polymer .

Pharmacokinetics

As a chemical compound, the bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific effects would depend on the final structure and function of the synthesized molecule or polymer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of semiconducting molecules or polymers from this compound would be affected by factors such as temperature, pH, and the presence of catalysts .

Safety and Hazards

2,6-Dibromonaphthalene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,6-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDEYKZSZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348766
Record name 2,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13720-06-4
Record name 2,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,6-dibromonaphthalene in materials science?

A1: this compound serves as a versatile building block for constructing advanced materials. For instance, it acts as a key precursor for synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s []. These oligomers exhibit self-assembling properties in the solid state, leading to ordered structures with enhanced π-conjugation lengths. This characteristic proves beneficial in organic electronics, particularly for developing materials with improved charge transport properties.

Q2: How can this compound be utilized in the synthesis of donor-acceptor-donor (D-A-D) type molecules?

A2: this compound, specifically its derivative N,N′-dialkylated this compound-1,4,5,8-bis(dicarboximide) (NDIBr2), plays a crucial role in synthesizing D-A-D molecules valuable for organic electronics []. Through palladium-catalyzed direct arylation, unsubstituted furan or thiophene can be coupled with NDIBr2. This results in molecules where the electron-deficient naphthalene diimide (NDI) core acts as the acceptor flanked by electron-rich furan or thiophene donors. This D-A-D configuration is highly desirable for charge transport applications.

Q3: Can this compound be used to create polymers with specific properties?

A4: Absolutely. This compound can be polymerized through cathodic coupling of its organonickel(II) complex, yielding 2,6-polynaphthylene films []. Additionally, it serves as a monomer in Heck coupling reactions with octavinylsilsesquioxane, leading to the formation of luminescent nanoporous inorganic–organic hybrid polymers []. These polymers, characterized by high surface areas, show potential for applications like picric acid detection.

Q4: How does the introduction of substituents on the naphthalene core of this compound affect its properties?

A5: Introducing various substituents to the naphthalene core significantly alters the properties of this compound derivatives. For example, incorporating aryl ethynyl groups leads to a redshift in absorbance and enhances the fluorescence quantum yield, making these derivatives suitable for use as dyes []. Conversely, directly attaching cyano groups to the naphthalene core dramatically lowers the reduction potentials, resulting in compounds with high electron affinity and stable radical anions. This characteristic is valuable for applications requiring efficient electron transport or electron acceptor materials.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Several analytical techniques are used to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the synthesized compounds [].
  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity [].
  • High-Resolution Mass Spectrometry (HRMS): Offers precise mass measurements, aiding in confirming the elemental composition of the compound [].
  • UV-Vis Spectroscopy: Used to study the absorption properties of the compounds, particularly useful when evaluating the impact of different substituents on the naphthalene core [, ].
  • Fluorescence Spectroscopy: Helps in analyzing the emission properties of the compounds, crucial for assessing their potential as fluorescent probes or dyes [, ].
  • X-ray Diffraction (XRD): Provides insights into the crystal structure and packing of the molecules, particularly relevant when studying the self-assembling properties of this compound-derived oligomers [].

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